M-Tolyl acetate

Catalog No.
S534690
CAS No.
122-46-3
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Tolyl acetate

CAS Number

122-46-3

Product Name

M-Tolyl acetate

IUPAC Name

(3-methylphenyl) acetate

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3

InChI Key

OTGAHJPFNKQGAE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C

solubility

Soluble in DMSO

Synonyms

cresatin, metacresyl acetate

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C

The exact mass of the compound M-Tolyl acetate is 150.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759321. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antiseptic Properties

    M-Tolyl acetate exhibits some antiseptic properties. Due to the presence of the cresyl group (derived from metacresol), it may be effective against certain bacteria and fungi []. Research has explored its use in otic solutions for treating outer ear infections, but more studies are needed to determine its efficacy and safety compared to existing treatments [].

  • Pharmaceutical Intermediate

    M-Tolyl acetate can serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its reactive functional groups allow for further chemical modifications to create novel drugs or drug candidates [].

  • Biological Studies

    Scientists may utilize M-Tolyl acetate to study various biological processes. For instance, researchers might investigate its interactions with specific enzymes or receptors in cells to understand cellular signaling pathways. Additionally, its potential impact on bacterial or fungal growth can be explored to gain insights into microbial physiology.

M-Tolyl acetate, also known as m-cresyl acetate, is an organic compound with the molecular formula C₉H₁₀O₂. It is classified as an ester derived from m-cresol and acetic acid. The compound appears as a colorless liquid with a characteristic sweet odor, commonly used in the fragrance industry and as a solvent in various applications. Its chemical structure features a methyl group attached to a phenyl ring, which is further connected to an acetate group.

The mechanism of action of m-tolyl acetate in otic solutions likely involves its:

  • Antiseptic properties: M-tolyl acetate might disrupt the cell membranes of bacteria and fungi, leading to their death []. The exact mechanism needs further investigation.
  • Analgesic properties: The mechanism of pain relief by m-tolyl acetate is not fully understood. It might involve reducing inflammation or interacting with pain receptors in the ear canal [].

More research is needed to elucidate the specific mechanisms by which m-tolyl acetate exerts its effects.

  • Toxicity: Limited data is available on the oral or inhalation toxicity of m-tolyl acetate. However, it might cause skin irritation upon contact [].
  • Flammability: M-tolyl acetate is flammable with a flash point of 79 °C [].
  • Reactivity: Can react with strong acids or bases to undergo hydrolysis [].

Always handle m-tolyl acetate with appropriate personal protective equipment (PPE) in a well-ventilated area and consult safety data sheets (SDS) before use [].

, primarily hydrolysis and transesterification:

  • Hydrolysis: M-Tolyl acetate reacts with water to produce m-cresol and acetic acid:
    C9H10O2+H2OC7H8O+C2H4O2\text{C}_9\text{H}_{10}\text{O}_2+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_8\text{O}+\text{C}_2\text{H}_4\text{O}_2
    This reaction is exothermic with a heat of reaction of approximately -18.4 kJ/mol .
  • Transesterification: The compound can also react with other alcohols to form different esters, which can be utilized in the synthesis of various fragrances and flavoring agents.

Research indicates that m-tolyl acetate exhibits antimicrobial properties, making it useful in anti-infection formulations . Additionally, computational studies have suggested potential toxicity, highlighting the need for careful handling in industrial applications . The compound's biological activity is primarily attributed to its ability to disrupt cellular processes in microorganisms.

M-Tolyl acetate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of m-cresol with acetic acid in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions. The reaction typically requires removal of water to drive equilibrium towards ester formation.
  • Acylation of m-Cresol: Another approach includes acylating m-cresol using acetyl chloride or acetic anhydride, which provides higher yields and purities compared to direct esterification.

M-Tolyl acetate has a variety of applications:

  • Fragrance Industry: It is widely used as a fragrance component due to its pleasant scent.
  • Solvent: The compound serves as a solvent for resins, oils, and other organic compounds.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Studies on m-tolyl acetate have focused on its interactions with biological systems, particularly its antimicrobial effects. Research has shown that it can inhibit the growth of certain bacteria and fungi, making it beneficial for use in disinfectants and preservatives . Furthermore, its interactions at the molecular level suggest potential pathways for toxicity that warrant further investigation.

M-Tolyl acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
M-CresolC₇H₈OA phenolic compound with antiseptic properties.
O-Tolyl acetateC₉H₁₀O₂Similar structure but with different position of methyl group; used in similar applications.
P-Tolyl acetateC₉H₁₀O₂Another positional isomer; exhibits similar properties but varies in scent profile.
Ethyl acetateC₄H₈O₂A simpler ester widely used as a solvent; less complex odor profile compared to m-tolyl acetate.

M-Tolyl acetate's unique position as a meta-substituted aromatic ester differentiates it from its ortho- and para- counterparts, influencing both its physical properties and applications.

The thermodynamic properties of M-Tolyl acetate demonstrate characteristic behavior patterns consistent with aromatic ester compounds. The compound exhibits a melting point of 12°C [3] [4] [5], indicating that it exists as a liquid at standard ambient conditions. This relatively low melting point reflects the molecular structure's influence on crystal packing efficiency and intermolecular forces.

The boiling point ranges from 210-213°C at atmospheric pressure [2] [3] [4], positioning M-Tolyl acetate within the typical range for aromatic acetate esters. This elevated boiling point compared to aliphatic esters of similar molecular weight demonstrates the stabilizing effect of aromatic conjugation and the increased intermolecular forces associated with π-π stacking interactions between aromatic rings.

Thermodynamic PropertyValueSource
Melting Point12°C [3] [4] [5]
Boiling Point210-213°C [2] [3] [4]
Phase at 25°CLiquid [6] [7]
Critical Temperature (calculated)730.64 K [8]
Critical Pressure (calculated)3380.21 kPa [8]
Enthalpy of Vaporization (calculated)47.72 kJ/mol [8]
Enthalpy of Fusion (calculated)15.50 kJ/mol [8]

The phase behavior of M-Tolyl acetate is characteristic of moderate molecular weight aromatic compounds. The compound maintains liquid phase stability across a wide temperature range (12°C to 210°C), providing practical advantages for handling and processing operations. Calculated thermodynamic parameters suggest a critical temperature of 730.64 K and critical pressure of 3380.21 kPa [8], indicating substantial thermal stability under moderate pressure conditions.

Solubility Profile in Organic Solvents and Aqueous Systems

M-Tolyl acetate exhibits a distinctive solubility profile that reflects its amphiphilic nature, combining hydrophobic aromatic character with polar ester functionality. The compound demonstrates limited water solubility, being classified as "insoluble" or "difficult to mix" with water [6] [9] [5]. This hydrophobic behavior is attributed to the aromatic ring system and the overall nonpolar character of the molecule, despite the presence of the polar acetate group.

Solvent CategorySolubilityReference
WaterInsoluble/Difficult to mix [6] [9] [5]
Alcohols (methanol, ethanol)Miscible [6]
Aromatic solvents (benzene)Miscible [6]
Chlorinated solvents (chloroform)Miscible [6]
EthersMiscible [6]
Petroleum etherMiscible [6]
Fixed oilsSoluble [7]
Propylene glycolModerately soluble [7]
Mineral oilModerately soluble [7]
GlycerinInsoluble [7]

The solubility behavior follows the principle of "like dissolves like," with M-Tolyl acetate showing excellent miscibility with organic solvents of similar polarity and hydrogen bonding capability. The compound exhibits complete miscibility with alcohols, aromatic solvents, chlorinated solvents, ethers, and petroleum ether [6], making it versatile for various organic synthesis and extraction applications.

The partition coefficient (log P) ranges from 1.92 to 2.09 [5] [7], indicating moderate lipophilicity. This value suggests favorable distribution into organic phases while maintaining some degree of polar character that facilitates solubility in moderately polar organic solvents.

Spectroscopic Characteristics: Infrared, Nuclear Magnetic Resonance, and Mass Spectral Signatures

Infrared Spectroscopic Characteristics

M-Tolyl acetate exhibits characteristic infrared absorption bands that provide definitive identification of its functional groups. The most diagnostic feature is the carbonyl (C=O) stretching vibration occurring at 1735-1750 cm⁻¹ [10] [11] [12], which is characteristic of aromatic ester compounds. This frequency is slightly higher than typical aliphatic esters due to the electron-withdrawing effect of the aromatic ring system.

Functional GroupWavenumber (cm⁻¹)AssignmentReference
C=O stretch (ester)1735-1750Carbonyl stretching [10] [11] [12]
C-O stretch1000-1300Ester C-O bond [10] [11]
C-H aromatic3000-3100Aromatic C-H stretch[General IR data]
C-H aliphatic2800-3000Aliphatic C-H stretch[General IR data]
Aromatic C=C1400-1600Aromatic ring vibrations[General IR data]

Additional characteristic absorptions include C-O stretching vibrations in the range 1000-1300 cm⁻¹ [10] [11], which appear as multiple bands due to coupling between different C-O bond stretching modes within the ester group. Aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups appears at 2800-3000 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopic Properties

¹H NMR spectroscopy reveals distinct chemical environments for the various hydrogen atoms in M-Tolyl acetate. The acetate methyl group appears as a singlet at approximately 2.0-2.3 ppm [13] [14], reflecting deshielding by the adjacent carbonyl group. The aromatic methyl substituent resonates at approximately 2.3 ppm [13] [14], showing characteristic upfield positioning relative to the acetate methyl due to different electronic environments.

The aromatic hydrogen atoms appear in the characteristic aromatic region 6.8-7.4 ppm [13] [14], with the meta-disubstitution pattern producing a complex multipicity pattern. Meta-substituted benzene rings typically show four distinct aromatic hydrogen signals due to the reduced symmetry compared to para-disubstituted systems [13].

¹³C NMR spectroscopy provides additional structural confirmation with the carbonyl carbon appearing at approximately 170 ppm, consistent with aromatic ester carbonyl chemical shifts. The aromatic carbons appear in the 120-140 ppm region, with the quaternary carbons appearing further downfield due to substitution effects.

Mass Spectral Fragmentation Patterns

M-Tolyl acetate exhibits characteristic fragmentation patterns in electron ionization mass spectrometry. The molecular ion peak [M]⁺ appears at m/z 150 [14], corresponding to the molecular weight of the compound. However, as typical for aromatic esters, the molecular ion may have moderate intensity due to facile fragmentation.

Fragment Ionm/z ValueAssignmentReference
[M]⁺150Molecular ion [14]
[CH₃CO]⁺43Acetyl cation (base peak) [15] [14]
[M-CH₃CO]⁺107Loss of acetyl group[Calculated]
[C₇H₇]⁺91Tropylium ion[Calculated]
[C₆H₄CH₃]⁺91Methylphenyl cation[Calculated]

The base peak typically appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺ [15] [14], which is formed through α-cleavage adjacent to the carbonyl group. This fragmentation pattern is characteristic of acetate esters and provides definitive structural information.

Additional significant fragments include m/z 107, resulting from loss of the acetyl group from the molecular ion, and m/z 91, corresponding to the tropylium ion [C₇H₇]⁺ formed through rearrangement and loss of the acetate functionality. These fragmentation patterns are consistent with established mechanisms for aromatic ester compounds.

Surface Tension and Volatility Parameters

M-Tolyl acetate exhibits surface activity properties consistent with its amphiphilic molecular structure. While specific surface tension measurements for M-Tolyl acetate are limited in the literature, the compound's structural similarity to related aromatic compounds suggests moderate surface activity. The meta-cresol parent compound exhibits surface tension values of approximately 35.69 mN/m at 25°C [16], providing a reference point for the acetate derivative.

Volatility ParameterValueReference
Vapor Pressure (25°C)0.0±0.5 mmHg [17]
Flash Point95°C (203°F) [18] [19] [20]
Volatility ClassificationLow to moderate[Calculated]
Henry's Law ConstantNot available-

The vapor pressure of M-Tolyl acetate is very low at 25°C (0.0±0.5 mmHg) [17], indicating minimal volatility under standard conditions. This low volatility is advantageous for applications requiring stability against evaporation and contributes to the compound's utility as a stable intermediate in synthetic chemistry.

The flash point of 95°C (203°F) [18] [19] [20] classifies M-Tolyl acetate as a combustible liquid with moderate fire hazard potential. This flash point is consistent with the boiling point and provides important safety parameters for handling and storage protocols.

The volatility parameters indicate that M-Tolyl acetate exhibits low environmental mobility through atmospheric transport, with limited potential for long-range atmospheric distribution. This characteristic influences both environmental fate considerations and practical applications where controlled volatility is desired.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Boiling Point

212.0 °C

Heavy Atom Count

11

LogP

2.09 (LogP)

Appearance

Solid powder

Melting Point

12.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73UDH1DF0R

Pharmacology

m-Cresyl Acetate is the acetic acid ester of metacresol, an agent with antiseptic and analgesic properties. m-Cresyl acetate is used in an otic solution to treat bacterial and fungal infections of the outer ear, and in endodontic procedures.

Other CAS

122-46-3

Wikipedia

M-cresyl acetate

General Manufacturing Information

Acetic acid, 3-methylphenyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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